molecular formula C22H26N4O2 B2364933 3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide CAS No. 862810-65-9

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide

Cat. No.: B2364933
CAS No.: 862810-65-9
M. Wt: 378.476
InChI Key: VHUOTZORKAUUJT-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide is a complex organic compound that features a cyclohexyl group, an imidazo[1,2-a]pyrimidine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrimidine core, which can be synthesized through condensation reactions involving 2-aminopyridine and α-bromoketones . The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves coupling the cyclohexyl group with the imidazo[1,2-a]pyrimidine core through amide bond formation, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions to yield dihydroimidazo derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Dihydroimidazo derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide: Lacks the methoxy group, which may affect its binding affinity and biological activity.

    3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-hydroxyphenyl)propanamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical reactivity and solubility.

Uniqueness

The presence of the methoxy group in 3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide enhances its lipophilicity and may improve its ability to cross cell membranes, making it a more effective compound in certain biological applications compared to its analogs.

Properties

IUPAC Name

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-28-20-10-9-17(19-15-26-13-5-12-23-22(26)25-19)14-18(20)24-21(27)11-8-16-6-3-2-4-7-16/h5,9-10,12-16H,2-4,6-8,11H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUOTZORKAUUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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